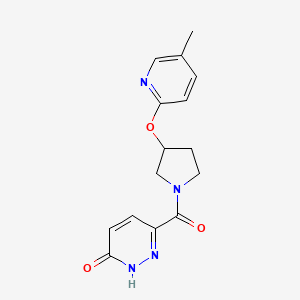

6-(3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)pyridazin-3(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)pyridazin-3(2H)-one is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and future directions for research.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Heterocyclic compounds containing pyridine derivatives exhibit diverse biological activities and are found in both natural and synthetic pharmaceutical agents. The synthesis of these compounds, including those with pyridazin-3-one cores, underlines their importance in developing new pharmaceuticals with potential antibacterial and antitumor properties. Microwave-assisted synthesis techniques have enhanced the efficiency of creating these compounds, offering higher purity and yields through rapid, single-step processes (Ashok et al., 2006).

Molecular Docking and Screening

Newly synthesized pyridine and fused pyridine derivatives, including pyridazin-3-one analogs, have been subjected to molecular docking screenings to identify their potential as ligands for target proteins. These compounds have demonstrated moderate to good binding energies, indicating their relevance in drug discovery and development processes. Additionally, these compounds have shown antimicrobial and antioxidant activities, highlighting their utility in creating new therapeutic agents (Flefel et al., 2018).

Water Oxidation Catalysis

The application of pyridine derivatives extends to catalysis, where they are used in synthesizing complexes for water oxidation. The synthesis of such complexes involves bridging ligands with pyridine units, indicating the role of pyridazin-3-one derivatives in developing catalysts for environmental applications. These catalysts have shown potential in oxygen evolution reactions, essential for water splitting and renewable energy technologies (Zong & Thummel, 2005).

properties

IUPAC Name |

3-[3-(5-methylpyridin-2-yl)oxypyrrolidine-1-carbonyl]-1H-pyridazin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O3/c1-10-2-5-14(16-8-10)22-11-6-7-19(9-11)15(21)12-3-4-13(20)18-17-12/h2-5,8,11H,6-7,9H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGDXOEPAKBFWMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)OC2CCN(C2)C(=O)C3=NNC(=O)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2673350.png)

![1-[4-(2,2,2-Trifluoroethoxy)phenyl]methanamine](/img/structure/B2673352.png)

![4-[2-[(2-fluorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-N-(2-methoxyethyl)benzamide](/img/structure/B2673353.png)

![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(4-methylthiazol-2-yl)propanamide](/img/structure/B2673355.png)

![Tert-butyl 4-[1-(4-hydroxyphenyl)-2,5-dioxoazolidin-3-yl]piperazinecarboxylate](/img/structure/B2673360.png)

![5-chloro-1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-amine hydrobromide](/img/structure/B2673363.png)

![N-[1-(3,4-dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2673370.png)

![2-methylsulfanyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2673371.png)